(4-Bromophenyl)morpholinoacetonitrile
Description
(4-Bromophenyl)morpholinoacetonitrile is an organobromine compound featuring a morpholine ring, a bromophenyl group, and an acetonitrile moiety. The molecule’s structure comprises a central carbon atom bonded to a 4-bromophenyl group, a morpholino (C₄H₈NO) substituent, and a nitrile (CN) group. This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, materials science, and nonlinear optics. The bromophenyl group enhances molecular polarizability, while the morpholine ring contributes to solubility in polar solvents, a trait critical for solution-based processing in optoelectronic applications .
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H13BrN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 |
InChI Key |
CQNJVZUJKXIJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-Bromophenyl)morpholinoacetonitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Key Observations:
Substituent Effects on Reactivity and Solubility: The morpholino group in this compound enhances solubility in polar solvents (e.g., DMF, acetone) compared to the anilino group in anilino(4-bromophenyl)acetonitrile, which favors aromatic solvents . The nitrosoamino group in (4-Morpholinylnitrosoamino)acetonitrile introduces electrophilicity, enabling nitric oxide release under physiological conditions, unlike the inert nitrile group in the target compound .
Electronic Properties: Bromophenyl groups in both this compound and N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea contribute to strong halogen bonding, influencing crystal packing and nonlinear optical (NLO) behavior .
Thermal Stability :
- Urea derivatives like N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea exhibit higher thermal stability (decomposition >250°C) due to rigid hydrogen-bonded networks, whereas nitrile-containing compounds may decompose at lower temperatures (~150–200°C) .
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